molecular formula C13H20N6O2 B2784954 7-allyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 371206-13-2

7-allyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2784954
CAS No.: 371206-13-2
M. Wt: 292.343
InChI Key: VUKRSYBPQZQHKJ-UHFFFAOYSA-N
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Description

7-Allyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS Number: 371206-13-2) is a synthetically designed purine-2,6-dione derivative with molecular formula C13H20N6O2 and a molecular weight of 292.34 g/mol . This compound is a specialized research chemical investigated primarily for its affinity and activity within the serotonergic receptor system. Studies on structurally related 8-aminoalkylamino derivatives of purine-2,6-dione have demonstrated that these compounds are designed as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are critical targets in neuropharmacological research for conditions such as depression and anxiety . The specific structural features of this compound—including the 7-allyl hydrophobic substituent and the 8-((2-(dimethylamino)ethyl)amino) side chain—are key for receptor interaction, with research indicating that such modifications can yield compounds with potent receptor affinity and interesting psychotropic activity profiles . The primary research value of this purine-dione derivative lies in its application as a tool compound in neuroscience and medicinal chemistry. It enables the exploration of receptor-ligand binding kinetics, functional selectivity, and downstream signaling pathways of G-protein coupled receptors, particularly serotonin receptors. The mechanism of action for this class of compounds involves modulation of serotonin receptor activity, where they can act as ligands potentially displaying antagonistic, partial agonistic, or full agonistic properties depending on their specific substitution pattern . Research suggests that mixed-profile ligands targeting multiple serotonin receptor subtypes may offer advantages in displaying antidepressant-like and anxiolytic-like activity in preclinical models . This compound is supplied exclusively for non-human research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-[2-(dimethylamino)ethylamino]-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2/c1-5-7-19-9-10(18(4)13(21)16-11(9)20)15-12(19)14-6-8-17(2)3/h5H,1,6-8H2,2-4H3,(H,14,15)(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKRSYBPQZQHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-allyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and methylation reactions. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), with catalysts like palladium on carbon (Pd/C) or bases such as sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine (TEA).

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound may be used to study purine metabolism and its effects on cellular processes. It can serve as a probe to investigate enzyme activities and metabolic pathways.

Medicine: Medically, the compound has potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the treatment of diseases related to purine metabolism.

Industry: Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 7-allyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives are studied for their structural versatility and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name Substituents (Position) Molecular Weight Key Features References
7-Allyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6-dione 3-Me, 7-allyl, 8-(DMAMEA*) 308.196 Enhanced solubility; potential kinase inhibition
7-Butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6-dione 3-Me, 7-butyl, 8-(DMAMEA) 322.224 Increased lipophilicity; reduced water solubility vs. allyl analog
8-Chloro-1,3-dimethyl-7-{2-[(4-methylphenyl)amino]ethyl}-purine-2,6-dione 1,3-diMe, 7-(aryl-amino ethyl), 8-Cl 393.86 Electrophilic 8-Cl group; potential covalent binding to targets
8-Ethyltetrazolo[1,5-f]pyrimidine-5,7(3H,6H)-dione Tetrazolo ring fusion, 8-Et 180.1 Simplified scaffold; lower molecular weight; limited solubility
8-Butyl-1-methyl-7-(o-tolyl)-imidazo[2,1-f]purine-2,4(3H,8H)-dione Imidazo-purine fusion, 7-aryl, 8-butyl 363.45 Rigid fused ring system; improved metabolic stability

*DMAMEA: (2-(Dimethylamino)ethyl)amino

Key Findings from Comparative Studies

Substituent Effects on Solubility :

  • The 8-(DMAMEA) group in the target compound enhances aqueous solubility compared to analogs with hydrophobic 8-butyl or 8-chloro groups. This is critical for bioavailability in drug development .
  • The 7-allyl group offers a balance between lipophilicity and reactivity, contrasting with 7-butyl (higher lipophilicity) and 7-aryl (increased steric bulk) derivatives .

Synthetic Flexibility: The target compound’s synthesis likely involves amination of a 8-bromo precursor, as seen in related 8-(butylamino) derivatives (e.g., compound 39 in , synthesized via nucleophilic substitution with 74–81% yields) . In contrast, 8-chloro derivatives require harsher conditions (e.g., AlCl₃ catalysis) for functionalization, limiting their synthetic utility .

Spectroscopic Distinctions: ¹H-NMR: The 8-(DMAMEA) group in the target compound generates characteristic shifts at δ ~2.2–2.5 ppm (dimethylamino protons) and δ ~3.3–3.6 ppm (ethylamino CH₂), distinct from 8-ethyl (δ ~0.95–2.29 ppm) or 8-aryl (δ ~7.0–8.0 ppm) analogs . IR: The target compound’s carbonyl stretches (C=O at ~1650–1700 cm⁻¹) align with other purine-2,6-diones, but the absence of nitro (NO₂) or chloro (C-Cl) groups differentiates it from analogs in and .

Biological Implications :

  • While direct bioactivity data for the target compound are unavailable, structural analogs like 8-butyl-7-aryl-imidazopurines (e.g., compound 40 ) show kinase inhibition, suggesting the DMAMEA group in the target may similarly modulate enzyme binding .
  • The 8-chloro derivative’s electrophilicity () may confer cytotoxicity, whereas the DMAMEA group’s basicity could reduce off-target effects .

Biological Activity

7-allyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes an allyl group and a dimethylaminoethyl substituent, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N6O2, and it can be represented by the following SMILES notation: CCN(CC)CCNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C. The compound has unique structural features that allow it to interact with various biological targets.

Biological Activity

Research indicates that compounds similar to 7-allyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibit a range of biological activities, including:

  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication by targeting specific enzymes involved in the viral life cycle.
  • Anticancer Activity : Similar purine derivatives have shown promise in inhibiting tumor growth through various mechanisms, including interference with nucleic acid synthesis and modulation of signaling pathways.

The exact mechanism of action for 7-allyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is still under investigation. However, it is hypothesized that the compound interacts with enzymes or receptors critical for cellular processes. Molecular docking studies could provide insights into its binding affinities and specific interactions with biological macromolecules.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar purines is useful:

Compound NameStructural FeaturesBiological Activity
7-MethylxanthineMethyl group at position 7Mild stimulant effects
8-AminoguanosineAmino group at position 8Potential antiviral properties
9-MethyladenineMethyl group at position 9Anticancer activity

The presence of the dimethylamino group in 7-allyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione may enhance its solubility and bioavailability compared to other purines.

Q & A

Q. What are the optimized synthetic routes for 7-allyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound involves nucleophilic substitution at the 8-position of the purine core. Key steps include:

  • Allylation at position 7 : Use of allyl bromide under basic conditions (e.g., NaH in DMF) to introduce the allyl group.
  • Aminoalkylation at position 8 : Reaction with 2-(dimethylamino)ethylamine in polar aprotic solvents (e.g., DMSO or DMF) at 60–80°C for 8–12 hours.
  • Purity optimization : Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) achieves >95% purity.
    Critical factors include temperature control (prevents side reactions like Michael addition) and solvent selection (polar aprotic solvents enhance nucleophilicity) .

Q. How can structural characterization of this compound be systematically performed to confirm regiochemistry and substituent orientation?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 5.8–6.2 (allyl protons), δ 3.2–3.5 (N-CH2- of dimethylaminoethyl group), and δ 3.0 (N(CH3)2) confirm substituent positions.
    • ¹³C NMR : Carbonyl signals (C2/C6) at ~150–155 ppm and allylic carbons at ~115–125 ppm.
  • X-ray crystallography : Resolves bond angles and confirms intramolecular hydrogen bonds (e.g., N-H···O) stabilizing the purine core .
  • Mass spectrometry : ESI-HRMS validates molecular weight (e.g., [M+H]+ calculated for C14H22N6O2: 330.18) .

Q. What preliminary assays are recommended to evaluate its biological activity, and how should controls be designed?

Methodological Answer:

  • Enzyme inhibition screens : Test against adenosine deaminase (ADA) or phosphodiesterase (PDE) isoforms using fluorogenic substrates (e.g., 2'-deoxyadenosine for ADA).
  • Cell-based assays : Measure cAMP/cGMP modulation in HEK293 cells transfected with adenosine receptors (A1/A2A).
  • Controls : Include theophylline (positive control for PDE inhibition) and vehicle-only samples. Use IC50 values to compare potency .

Advanced Research Questions

Q. How can substituent modifications at positions 7 and 8 enhance target selectivity or reduce off-target effects in adenosine receptor modulation?

Methodological Answer:

  • Position 7 : Replace allyl with bulkier groups (e.g., cyclohexyl or octyl) to sterically hinder non-specific binding. Evidence shows cyclohexyl groups improve A2A receptor selectivity by 3-fold .
  • Position 8 : Introduce electron-withdrawing groups (e.g., Cl or NO2) to strengthen hydrogen bonding with receptor residues (e.g., His278 in A2A).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses and identify substituents that clash with off-target pockets .

Q. What experimental strategies resolve contradictions in reported bioactivity data across different studies (e.g., conflicting IC50 values)?

Methodological Answer:

  • Standardize assay conditions : Use identical buffer pH (7.4), temperature (37°C), and ATP concentrations (1 mM) to minimize variability.
  • Orthogonal validation : Confirm PDE inhibition via both radiometric (³H-cAMP hydrolysis) and fluorescence-based assays.
  • Data reconciliation : Analyze batch-to-batch compound purity (HPLC) and consider species-specific receptor isoform differences (e.g., rat vs. human PDE4B) .

Q. How can metabolic stability and degradation pathways of this compound be investigated to guide prodrug design?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Common pathways include N-demethylation of the dimethylamino group and allyl oxidation.
  • Stability studies : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.
  • Prodrug strategies : Mask the 6-oxo group with acetyl or PEG-ylated moieties to enhance oral bioavailability .

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